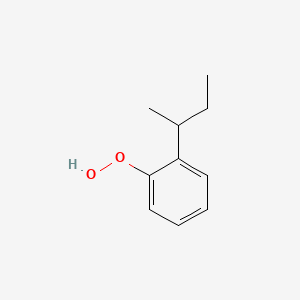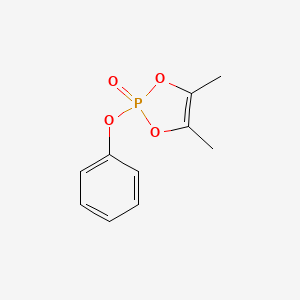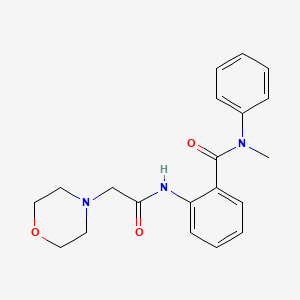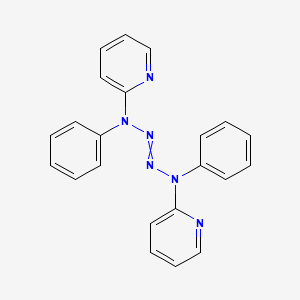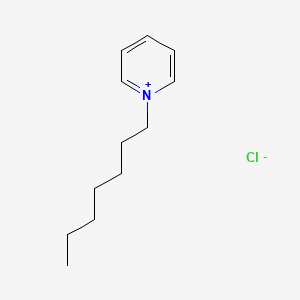
Pyridinium, 1-heptyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:
Reactants: Pyridine and 1-heptyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is refluxed for an extended period, usually around 40 hours.
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions.
Acid-Base Reactions: As a pyridinium salt, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Acid-Base Reactions: These reactions typically occur in aqueous solutions where the pyridinium ion can donate a proton to form pyridine and a hydronium ion.
Major Products
Substitution Reactions: The major products depend on the substituting anion.
Acid-Base Reactions: The major products are pyridine and hydronium ions.
科学研究应用
Pyridinium, 1-heptyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in gene delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
作用机制
The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .
相似化合物的比较
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Methylpyridinium Chloride: A related compound used in organic synthesis.
Uniqueness
Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .
属性
CAS 编号 |
52584-70-0 |
|---|---|
分子式 |
C12H20ClN |
分子量 |
213.75 g/mol |
IUPAC 名称 |
1-heptylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
HNERUFRCYJJSNN-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC[N+]1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



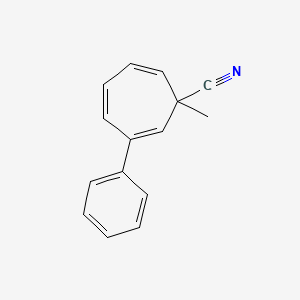
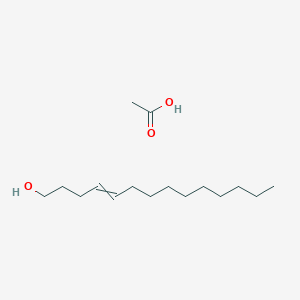
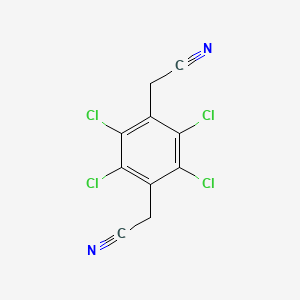
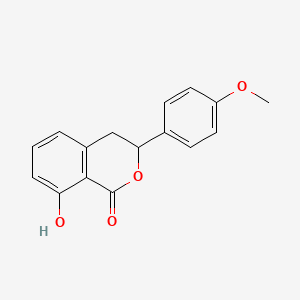

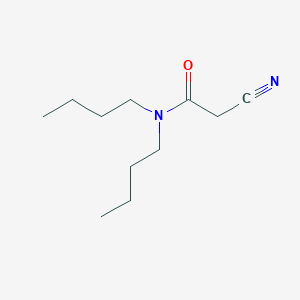

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
